molecular formula C11H15N B100477 N-benzylbut-3-en-1-amine CAS No. 17150-62-8

N-benzylbut-3-en-1-amine

Cat. No. B100477
CAS RN: 17150-62-8
M. Wt: 161.24 g/mol
InChI Key: DGTNEDHBSGFIBX-UHFFFAOYSA-N
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Description

N-benzylbut-3-en-1-amine is a compound that falls within the category of organic amines, characterized by the presence of an amine group attached to a benzyl group and an alkene chain. This structure suggests potential reactivity typical of amines and alkenes, such as nucleophilicity and the ability to participate in addition reactions.

Synthesis Analysis

The synthesis of amines can be achieved through various methods. One approach involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, as described in the preparation of N-tert-butanesulfinyl aldimines and ketimines from tert-butanesulfinamide with aldehydes and ketones . Another method for synthesizing primary amines includes the ipso amination of organoboronic acids mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA) in combination with N-bromosuccinimide (NBS) and methoxyamine hydrochloride, which is a metal and base-free synthesis conducted at ambient temperature .

Molecular Structure Analysis

The molecular structure of N-benzylbut-3-en-1-amine can be analyzed using techniques such as FT-IR and density functional theory (DFT) studies. For instance, a related compound, N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine, was characterized by FT-IR, NMR, and DFT/B3LYP method with a 6-31 G(d) basis set, providing insights into the geometrical structures and vibrational frequencies .

Chemical Reactions Analysis

The reactivity of N-benzylbut-3-en-1-amine can be inferred from studies on similar compounds. For example, the photochemical cleavage of the benzylic C-N bond to release amines has been studied, indicating that primary and secondary amines can be released in high yields under photochemical conditions . Additionally, the synthesis and inner-sphere hydrophosphorylation of N-benzyl-N-(1,3-dimethylbut-2-enylidene)amine complexes with group VIb metals (Mo and W) demonstrate the potential for such amines to participate in coordination chemistry and organophosphorus compound formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzylbut-3-en-1-amine can be deduced from the properties of structurally related compounds. For instance, the synthesis of N-glycosyl amines from reactions involving aromatic amines and saccharides provides information on the solubility, stability, and spectroscopic properties of benzylamine derivatives . The crystal structure analysis of N-benzamido derivatives of oxahexacycloundecyl amines, which exhibit enantiomerism leading to molecular disorder, can also shed light on the stereochemical aspects and physical properties of similar amines .

Scientific Research Applications

Biomedical Applications and Toxicology

N-benzylbut-3-en-1-amine, as part of the aromatic amines category, is studied for its relevance in biomedical applications and toxicology. Aromatic amines have been identified as carcinogens, and their metabolism by enzymes such as N-acetyltransferase 2 (NAT2) is a subject of interest due to its implications in cancer susceptibility, particularly in bladder cancer. Studies have revealed ethnic differences in the susceptibility to bladder cancer upon exposure to aromatic amines, emphasizing the role of genetic factors in disease risk (Golka, Prior, Blaszkewicz, & Bolt, 2002).

Catalysis and Organic Synthesis

In organic synthesis, aromatic amines including N-benzylbut-3-en-1-amine are critical for various catalytic processes. Transition-Metal-Catalyzed Reductive Amination is a notable process where these amines play a vital role. This method, involving the reaction of aldehydes or ketones with ammonia or an amine in the presence of a reducing agent, is integral for synthesizing primary, secondary, and tertiary alkyl amines, which are key functional groups in numerous pharmaceuticals and materials (Irrgang & Kempe, 2020).

Environmental Impact and Remediation

The degradation of nitrogen-containing compounds, including aromatic amines, in the environment is a global concern due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been identified as effective means to mineralize these compounds, significantly improving the efficacy of overall treatment schemes. The environmental presence of these compounds, often as a result of industrial activities, mandates the development of technologies focusing on all aspects of their degradation (Bhat & Gogate, 2021).

Safety And Hazards

N-benzylbut-3-en-1-amine has a hazard alert code of 2 . The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 .

properties

IUPAC Name

N-benzylbut-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNEDHBSGFIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402421
Record name N-Benzylbut-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylbut-3-en-1-amine

CAS RN

17150-62-8
Record name N-Benzylbut-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (E)-N-benzylidenebut-3-en-1-amine (1.298 gm, 8.15 mmol) in EtOH (25 mL) cooled to 0° C. was added NaBH4 (0.324 g, 8.56 mmol) portionwise over 40 min. After addition, the reaction mixture was stirred at rt for 3 hr. The reaction mixture was filtered and the filtrate was concentrated to give a white semi-solid residue. To the residue 50 mL of DCM was added. The resulting milky solution was stirred for 15 min and then was filtered. The obtained clear filtrate was concentrated to give N-benzylbut-3-en-1-amine (1.30 g, 6.85 mmol, 84% yield) as a pale yellow oil. Anal. Calcd. for C11H15N m/z 161.2. found: 162.0 (M+H)+; 1H NMR (400 MHz, CDCl3) δ ppm 7.42-7.21 (m, 5H), 5.79 (ddt, J=17.1, 10.2, 6.9 Hz, 1H), 5.13-4.99 (m, 2H), 3.80 (d, J=6.8 Hz, 2H), 3.29 (q, J=6.8 Hz, 1H), 2.71 (q, J=6.9 Hz, 1H), 2.29 (q, J=6.8 Hz, 1H), 1.25 (dt, J=9.1, 7.1 Hz, 1H), 1.12-1.03 (m, 1H).
Quantity
1.298 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.324 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of benzylamine (100 mL, 0.9 mol) and 4-bromobut-1-ene (25 g, 0.18 mmol) in ethanol (250 mL) was added sodium iodide (1.0 g, 6.7 mmol). The reaction mixture was degassed via argon bubbling for 20 min then heated to 75° C. for 4 h. After cooling, the reaction mixture was diluted with dichloromethane (1 L) and 1M KOH (500 mL) was added. The two phases were separated and the aqueous layer was further extracted with dichloromethane (3×200 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo. Purification by flash chromatography (SiO2, ethyl acetate to 10:1 ethyl acetate/triethylamine) provided N-benzylbut-3-en-1-amine (24.5 g, 84%) as a colorless oil: 1H NMR (CDCl3, 400 MHz) δ 7.31-7.28 (m, 3H), 7.24-7.21 (m, 2H), 5.82-5.72 (m, 1H), 5.10-5.00 (m, 2H), 3.77 (s, 2H), 2.68 (t, J=6.8 Hz, 2H), 2.29-2.23 (m, 2H), 1.36 (br s, 1H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
L Næsborg, F Tur, M Meazza, J Blom… - … A European Journal, 2017 - Wiley Online Library
… Simplified synthetic equivalents of 1 a (eg, N-benzylbut-3-en-1-amine) did not react with 2 a under the organocatalytic conditions with catalyst 3 a. Noteworthy is the intriguing result …
V De Matteis, FL van Delft, H Jakobi… - The Journal of …, 2006 - ACS Publications
… The precursors 14−16 were prepared via alkylation of the corresponding amine with tosylate 8 following well-known procedures, involving either N-benzylbut-3-en-1-amine, Et 3 N, Et 2 …
Number of citations: 47 pubs.acs.org
JC Castillo, J Orrego‐Hernández… - European Journal of …, 2016 - Wiley Online Library
… N-Benzylbut-3-en-1-amine (3h): Following the general procedure, the reaction of benzylamine (1b, 255 µL, 2.33 mmol), 4-bromo-1-butene (2e, 118 µL, 1.16 mmol) and cesium …
V Durel, C Lalli, T Roisnel, P Weghe - The Journal of Organic …, 2016 - ACS Publications
… The residue was purified by flash chromatography (10% EtOAc in petroleum ether) to give pure product 17 (N-benzylbut-3-en-1-amine) as a yellow oil (1.51 g, 95% yield). H NMR (CDCl …
Number of citations: 32 pubs.acs.org
W Fang, M Presset, A Guérinot, C Bour… - … A European Journal, 2014 - Wiley Online Library
… N-Allylbenzylamine42 and N-benzylbut-3-en-1-amine43 were prepared by following reported procedures. Compounds 3,44 4,45 5,46 6,46 7,40 8,40 10,47 11,48 13,20 14 a/14 b,20 17 …
Q Li, JZJ He - 2014 - digitalcommons.usf.edu
… N-Benzyl-2-(vinyl)ethan-1-sulfamoyl azide was obtained in 85% yield through General Method from the commercially available amine (N-benzylbut-3-en-1-amine, cas: 17150-62-8). …
Number of citations: 12 digitalcommons.usf.edu
D Reich - 2020 - repository.cam.ac.uk
Owing to their unique properties, the synthesis and functionalization of aliphatic amines plays a central role in the field of visible light photoredox chemistry. In this thesis, the …
Number of citations: 4 www.repository.cam.ac.uk
DM Bassan - 2015 - jlupub.ub.uni-giessen.de
In the presented dissertation the intramolecular Cu(I) catalyzed amino oxygenation of hydroxylamines was further investigated and optimized. It was determined that by inserting a p-…
Number of citations: 4 jlupub.ub.uni-giessen.de
WJ Bromley, M Gibson, S Lang, SA Raw, AC Whitwood… - Tetrahedron, 2007 - Elsevier
… 2,4]triazine 1c 10 (0.32 mmol, 0.074 g) in CHCl 3 (3.0 mL) were added powdered 4 Å molecular sieves (0.140 g), cyclopentanone (0.50 mmol, 0.045 mL) and N-benzylbut-3-en-1-amine …
Number of citations: 35 www.sciencedirect.com
R Ebule, S Mudshinge, MH Nantz… - The Journal of …, 2019 - ACS Publications
We report that HCl·DMPU induces the formation of (thiomethyl)methyl carbenium ion from DMSO under mild conditions. Homoallylic amines react with this electrophile to generate 4-…
Number of citations: 37 pubs.acs.org

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